molecular formula C7H5ClN2O B1374875 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190314-60-3

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1374875
CAS No.: 1190314-60-3
M. Wt: 168.58 g/mol
InChI Key: RWYCBLJJMHAJCQ-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can lead to alterations in cell signaling pathways and other cellular processes. Additionally, this compound can bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of specific kinases and modulation of cellular processes. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the balance of metabolic pathways, potentially leading to alterations in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can influence its activity and effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or block receptor sites, thereby modulating biological pathways. One notable example is its ability to block the receptor CSF-IR, which is involved in the growth of tenosynovial giant cell tumors .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
  • 7-Azaindole
  • 1,7-Diazaindene

Uniqueness

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYCBLJJMHAJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718871
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-60-3
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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